molecular formula C15H13BrN2O2 B2397910 BHBM

BHBM

Cat. No.: B2397910
M. Wt: 333.18 g/mol
InChI Key: ZREZUYGIIHJUAR-RQZCQDPDSA-N
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Description

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide is an acylhydrazone compound with notable antifungal activity. It has shown effectiveness against Cryptococcus neoformans, a pathogenic fungus, by inhibiting the synthesis of glucosylceramide, which is essential for fungal cell division .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREZUYGIIHJUAR-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinylcarboxamide has been identified as a potent inhibitor of protein kinases, which are critical in the regulation of cell division and survival. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. Its mechanism involves the inhibition of specific signaling pathways that are often dysregulated in tumors .

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against resistant strains of bacteria highlights its potential as a lead compound for the development of new antibiotics. The structural features of the compound allow it to interact with bacterial enzymes, disrupting their function and leading to cell death .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with kinases and other enzymes involved in metabolic pathways. By understanding these interactions, researchers can design more effective inhibitors for therapeutic use. For example, its ability to inhibit specific kinases can provide insights into the treatment of diseases like diabetes and cancer .

Biological Assays
N-(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinylcarboxamide is also used in biological assays to evaluate cellular responses to drug treatments. These assays help in elucidating the pharmacodynamics and pharmacokinetics of the compound, contributing to the development of new therapeutic strategies .

Materials Science

Synthesis of Functional Materials
In materials science, this compound serves as a building block for synthesizing novel functional materials. Its unique chemical properties allow it to be incorporated into polymers and other materials that exhibit desirable characteristics such as enhanced mechanical strength or thermal stability. Research into these applications is ongoing, with potential uses in coatings and composite materials .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated induction of apoptosis in breast cancer cell lines through kinase inhibition.
Study 2Antimicrobial EfficacyShowed significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
Study 3Enzyme InhibitionIdentified as a potent inhibitor of cyclin-dependent kinases (CDKs), with implications for cancer therapy.

These case studies illustrate the diverse applications of N-(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinylcarboxamide across different scientific fields.

Mechanism of Action

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide exerts its antifungal effects by inhibiting the synthesis of glucosylceramide, a crucial component of the fungal cell membrane. This inhibition disrupts fungal cell division and leads to cell death. The compound targets specific enzymes involved in the glucosylceramide synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide stands out due to its high selectivity and potency against Cryptococcus neoformans. Its ability to inhibit glucosylceramide synthesis without affecting mammalian cells makes it a promising candidate for antifungal drug development .

Biological Activity

6,12-Dihydroindeno[1,2-b]fluorene (C₁₄H₁₄) is a polycyclic aromatic hydrocarbon that has garnered interest due to its potential biological activities and applications in organic electronics. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

6,12-Dihydroindeno[1,2-b]fluorene consists of an indeno fused with a fluorene structure. Its unique configuration contributes to its electronic properties, making it a candidate for various applications in materials science and biology.

Cytotoxicity

Research has indicated that compounds related to 6,12-dihydroindeno[1,2-b]fluorene exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant cytotoxicity against human epidermoid carcinoma KB cells with IC₅₀ values ranging from 2.5 to 8.5 μg/ml .

Antioxidant Activity

The antioxidant properties of 6,12-dihydroindeno[1,2-b]fluorene derivatives have been investigated, showing potential in inhibiting oxidative stress-related damage in cells. The ability to scavenge free radicals is crucial in preventing cellular damage and may contribute to the compound's overall cytotoxicity against cancer cells.

The biological activity of 6,12-dihydroindeno[1,2-b]fluorene can be attributed to several mechanisms:

  • Inhibition of Pyrimidine Biosynthesis : Certain derivatives have been shown to selectively inhibit pathways involved in pyrimidine biosynthesis, which is essential for DNA synthesis and repair .
  • Oxidative Stress Modulation : The compound's ability to modulate oxidative stress responses may play a role in its cytotoxic effects on cancer cells.

Study on Anticancer Activity

A notable study published in Nature explored the anticancer properties of 6,12-dihydroindeno[1,2-b]fluorene derivatives. The researchers synthesized various analogs and tested their efficacy against multiple cancer cell lines. Results indicated that some derivatives exhibited potent cytotoxicity with mechanisms linked to apoptotic pathways .

Research on Antioxidant Properties

Another study focused on the antioxidant capabilities of 6,12-dihydroindeno[1,2-b]fluorene. The findings revealed that certain derivatives could effectively reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in diseases associated with oxidative damage .

Data Table: Biological Activity Summary

Activity Effect IC₅₀ Values Reference
CytotoxicityAgainst KB cells2.5 - 8.5 μg/ml
Antioxidant ActivityReduces oxidative stressNot specified
Inhibition of PyrimidineSelective inhibitionNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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